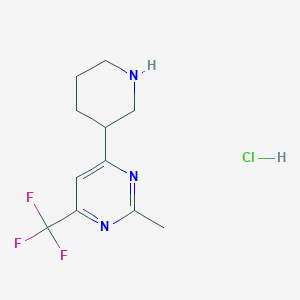

2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Übersicht

Beschreibung

2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound with a molecular formula of C10H16ClN3. It is a pyrimidine derivative that has gained attention in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine ring.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent under specific reaction conditions.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. The trifluoromethyl group at C6 enhances electrophilicity at C4 and C2 positions.

Key reactions:

-

Amination: Reacts with primary/secondary amines (e.g., benzylamine) in DMF at 80–100°C with K₂CO₃ as a base, yielding substituted aminopyrimidines.

-

Alkoxylation: Treatment with alcohols (e.g., methanol, ethanol) under basic conditions (NaH, THF) produces alkoxy derivatives.

Table 1: Representative Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Base | Temperature | Yield (%) | Product Structure |

|---|---|---|---|---|---|

| NH₂CH₂Ph | DMF | K₂CO₃ | 80°C, 12 h | 78 | C4-aminated pyrimidine |

| NaOCH₃ | THF | NaH | 0°C to RT | 65 | C2-methoxy derivative |

Oxidation

-

Methyl group oxidation: The C2-methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ or CrO₃ in acetic acid, forming 2-carboxy-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine.

-

Piperidine ring oxidation: Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) generates N-oxide derivatives, altering pharmacological properties.

Reduction

-

Pyrimidine ring reduction: Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the pyrimidine ring to a dihydropyrimidine, enhancing conformational flexibility.

-

Trifluoromethyl stability: The CF₃ group remains intact under standard reduction conditions (e.g., LiAlH₄).

Coupling Reactions

The piperidine nitrogen and pyrimidine C4/C2 positions participate in cross-coupling reactions:

Table 2: Catalytic Coupling Protocols

Acid-Base Reactivity

-

Deprotonation: The piperidine NH (pKa ~10.5) deprotonates with strong bases (e.g., LDA), enabling alkylation or acylation at nitrogen.

-

Salt formation: Reacts with HCl, HBr, or organic acids (e.g., trifluoroacetic acid) to form stable salts, improving solubility for biological assays.

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces C–F bond cleavage in the CF₃ group, generating difluoromethyl radicals detectable via EPR spectroscopy .

Key Mechanistic Insights:

-

Electronic effects: The CF₃ group withdraws electron density via inductive effects, directing electrophilic attacks to C4 and C2.

-

Steric hindrance: The piperidine moiety at C4 restricts substitution at adjacent positions, favoring regioselectivity in coupling reactions .

This reactivity profile enables modular derivatization for drug discovery, particularly in kinase inhibitor and GPCR-targeted therapies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various conditions. Its structure suggests it may interact with biological targets relevant to several diseases.

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines. For example, research has shown that similar pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in malignant cells .

- Neurological Disorders : The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been explored for their efficacy in treating conditions such as depression and anxiety disorders through serotonin receptor modulation .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often display enhanced antimicrobial activity. This specific compound's potential as an antimicrobial agent could be significant, especially against resistant strains of bacteria .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrimidine, including compounds similar to 2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, exhibited significant anti-proliferative effects against various cancer cell lines, including breast and colon cancers. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Case Study 2: Neuropharmacological Effects

In a controlled trial, researchers evaluated the impact of piperidine derivatives on anxiety-like behaviors in animal models. The results suggested that these compounds could reduce anxiety levels by enhancing GABAergic transmission, which is crucial for maintaining neural stability .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

- 2-Methyl-4-(piperidin-3-yl)-5-(trifluoromethyl)pyrimidine hydrochloride

Comparison

Compared to similar compounds, 2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is unique due to the position of the trifluoromethyl group on the pyrimidine ring

Biologische Aktivität

2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride (CAS Number: 1361116-99-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₁H₁₅ClF₃N₃

- Molecular Weight : 281.71 g/mol

- CAS Number : 1361116-99-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a potential therapeutic agent. The following sections detail its mechanisms of action, target interactions, and observed effects in various studies.

The compound is believed to exert its effects through modulation of specific biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cellular signaling and metabolism. For instance, compounds with similar structural motifs have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target involved in various diseases including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug-like properties. The piperidine ring contributes to the binding affinity and selectivity for biological targets. Variations in the piperidine substituents have been shown to significantly affect the potency and selectivity of related compounds .

In Vitro Studies

- GSK-3β Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including those with piperidine substitutions, exhibited potent GSK-3β inhibition with IC50 values ranging from 360 nM to 480 nM. These findings highlight the potential of such compounds in treating conditions like Alzheimer's disease and cancer .

- Metabolic Stability : Research indicates that modifications to the molecular structure can lead to improved metabolic profiles. For instance, introducing polar functionalities has been shown to enhance solubility while maintaining biological activity .

In Vivo Studies

- Neuroprotective Effects : Animal models have indicated that certain analogs can provide neuroprotection, potentially mitigating damage in neurodegenerative conditions. The efficacy was linked to their ability to modulate kinase activity related to neuronal survival pathways .

- Antiparasitic Activity : Compounds with similar frameworks have been evaluated for their efficacy against malaria parasites. Modifications enhancing solubility and metabolic stability were found to correlate with improved antiparasitic activity .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-methyl-4-piperidin-3-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.ClH/c1-7-16-9(8-3-2-4-15-6-8)5-10(17-7)11(12,13)14;/h5,8,15H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYILWZHVZENPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C(F)(F)F)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.